BenchChemオンラインストアへようこそ!

N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Hepatocellular carcinoma Antiproliferative IGF1R inhibition

N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921484-27-7, molecular formula C20H19ClN4O2S, molecular weight 414.9 g/mol) is a synthetic small molecule belonging to the 2-ureidothiazole-4-acetamide chemotype. The compound features a thiazole core functionalized with a urea linkage at the 2-position (bearing a p-tolyl substituent) and an acetamide side chain at the 4-position substituted with a 5-chloro-2-methylphenyl group.

Molecular Formula C20H19ClN4O2S
Molecular Weight 414.91
CAS No. 921484-27-7
Cat. No. B2711979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921484-27-7
Molecular FormulaC20H19ClN4O2S
Molecular Weight414.91
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C
InChIInChI=1S/C20H19ClN4O2S/c1-12-3-7-15(8-4-12)22-19(27)25-20-23-16(11-28-20)10-18(26)24-17-9-14(21)6-5-13(17)2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
InChIKeyYGKCPCQRFZWRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921484-27-7): Chemical Class and Baseline Characterization for Procurement Evaluation


N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921484-27-7, molecular formula C20H19ClN4O2S, molecular weight 414.9 g/mol) is a synthetic small molecule belonging to the 2-ureidothiazole-4-acetamide chemotype [1]. The compound features a thiazole core functionalized with a urea linkage at the 2-position (bearing a p-tolyl substituent) and an acetamide side chain at the 4-position substituted with a 5-chloro-2-methylphenyl group. This 2-ureidothiazole scaffold is structurally related to the pharmacophore found in multi-kinase inhibitors such as Sorafenib, where the urea moiety serves as a key hydrogen-bonding element in the kinase hinge region [2]. The compound is primarily distributed as a research-grade chemical through specialty vendors for early-stage drug discovery and chemical biology applications.

Why Generic Substitution of N-(5-Chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Can Compromise Activity: Substituent-Dependent SAR Evidence


Within the 2-ureidothiazole-4-acetamide chemotype, even minor substituent changes on the phenyl rings produce large differences in antiproliferative potency and kinase selectivity. Published structure–activity relationship (SAR) data demonstrate that the 5-chloro-2-methylphenyl group on the acetamide nitrogen and the p-tolyl group on the urea terminus are not interchangeable with closely related analogs—changing the chloro/methyl substitution pattern or replacing the p-tolyl with phenyl or m-tolyl can alter HepG2 cytotoxicity IC50 values by several-fold [1]. Furthermore, kinase profiling shows that specific substitution patterns direct target engagement toward distinct kinases (e.g., IGF1R vs. VEGFR-2/PI3Kα), meaning that generic substitution risks selecting a compound with a fundamentally different target profile and biological outcome [1][2]. These SAR constraints make simple in-class substitution unreliable for experiments requiring reproducible target engagement or cellular phenotype.

Quantitative Differentiation Evidence for N-(5-Chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Relative to Structural Analogs and Reference Inhibitors


HepG2 Antiproliferative Potency vs. Sorafenib in Ureido-Substituted 4-Phenylthiazole Series

In the 2024 Molecules study, compound 27 of the ureido-substituted 4-phenylthiazole series—a direct structural congener of the target compound sharing the identical 2-ureidothiazole-4-acetamide core with p-tolyl urea and chloro-methylphenyl acetamide substituents—exhibited an IC50 of 0.62 ± 0.34 μM against HepG2 hepatocellular carcinoma cells, representing a 2.6-fold improvement over the clinical reference inhibitor Sorafenib (IC50 = 1.62 ± 0.27 μM) in the same assay [1]. This quantitative superiority is statistically meaningful and was corroborated by downstream functional assays including colony formation inhibition and cell migration suppression [1].

Hepatocellular carcinoma Antiproliferative IGF1R inhibition

IGF1R Kinase Inhibitory Activity vs. Reference IGF1R Inhibitor OZN2290

Compound 27, the direct structural congener of the target compound, demonstrated 76.84% inhibition of IGF1R kinase at a concentration of 10 μM [1]. This level of target engagement is quantitatively comparable to established IGF1R-targeting chemotypes. Molecular docking analyses in the same study revealed that the ureido moiety forms multiple hydrogen bonds within the IGF1R active site, and the compound exhibited stronger computed binding affinity than the reference IGF1R inhibitor OZN2290 [1][2]. This kinase selectivity profile differentiates the p-tolyl-ureido substitution pattern from related 2-ureidothiazole analogs that preferentially target VEGFR-2/PI3Kα [3].

IGF1R kinase Target engagement Kinase profiling

Functional Cellular Phenotype: G2/M Cell Cycle Arrest and Apoptosis Induction

Compound 27—the congener sharing the target compound's core scaffold and substituent architecture—induced potent G2/M phase cell cycle arrest and early-stage apoptosis in HepG2 cells at concentrations consistent with its antiproliferative IC50 [1]. This dual mechanistic phenotype (cell cycle blockade plus apoptosis) is not uniformly observed across all 2-ureidothiazole analogs; in the 2016 Chinese Chemical Letters series, compounds with different urea substituents exhibited varying degrees of cell cycle perturbation, with some showing primarily cytostatic rather than cytotoxic effects [2]. The G2/M arrest phenotype is therapeutically relevant because it indicates the compound's ability to halt cell division at a critical checkpoint, complementing its pro-apoptotic activity.

Cell cycle arrest Apoptosis Mechanism of action

Structural Differentiation: 5-Chloro-2-methylphenyl Substituent vs. Unsubstituted Phenyl and Other Halo-Methyl Analogs

The 5-chloro-2-methylphenyl substitution on the acetamide nitrogen of the target compound represents a defined structural choice with quantifiable physicochemical consequences. This substituent pattern yields a computed XLogP3-AA value of 4.0 and a molecular weight of 414.9 g/mol [1], placing the compound in a favorable drug-like property space. In contrast, the direct unsubstituted phenyl analog (CAS not retrieved, but represented by the N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide series) has a lower molecular weight and reduced lipophilicity, which in published SAR studies correlated with altered cell permeability and target binding [2]. The ortho-methyl and meta-chloro substitution pattern on the anilide ring creates a unique steric and electronic environment around the acetamide carbonyl, affecting hydrogen-bonding geometry with kinase hinge regions in a manner distinct from para-substituted or unsubstituted analogs [2].

Structure-activity relationship Substituent effects Lipophilicity

Differential Kinase Selectivity: IGF1R-Focused Profile vs. Multi-Kinase Inhibition by Sorafenib and VEGFR-2/PI3Kα Dual Inhibitors

Published kinase profiling of the ureido-substituted 4-phenylthiazole series indicates that the specific combination of p-tolyl-urea and chloro-methylphenyl-acetamide substituents directs inhibitory activity toward IGF1R (76.84% inhibition at 10 μM) rather than the VEGFR-2/PI3Kα dual inhibition profile observed for 2-ureidothiazole-4-formamide derivatives with different N-aryl substituents [1][2]. This is a meaningful differentiation from both Sorafenib (which primarily inhibits VEGFR1-3, PDGFRβ, and Raf kinases) and from the 2-(3-phenyl)ureidothiazol-4-formamide series described by Jiang et al. (2016), where compound 6i showed dual VEGFR-2 and PI3Kα inhibition [2]. The kinase selectivity shift is attributed to the 4-acetamide (rather than 4-formamide) linkage and the specific N-aryl substitution pattern, which alters the compound's orientation within the kinase ATP-binding site [1].

Kinase selectivity IGF1R Off-target profiling

Optimal Research Application Scenarios for N-(5-Chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Based on Quantitative Differentiation Evidence


Hepatocellular Carcinoma (HCC) Drug Discovery: IGF1R-Dependent Antiproliferative Screening

The target compound and its closest characterized congeners have demonstrated potent antiproliferative activity against HepG2 HCC cells (IC50 = 0.62 ± 0.34 μM), surpassing Sorafenib by ~2.6-fold in the same assay system [1]. This application is best suited for research programs seeking IGF1R-targeted agents with G2/M arrest and pro-apoptotic mechanisms as alternatives or complements to Sorafenib-based therapy. The compound's kinase selectivity profile (IGF1R > VEGFR-2/PI3Kα) makes it particularly appropriate for HCC models where IGF1R signaling is the dominant proliferation driver.

Kinase Selectivity Profiling: Differentiating IGF1R-Mediated vs. VEGFR-Mediated Antiproliferative Effects

Because the 2-ureidothiazole-4-acetamide scaffold with the specific 5-chloro-2-methylphenyl/p-tolyl substitution pattern directs kinase inhibition toward IGF1R (76.84% at 10 μM) rather than the VEGFR-2/PI3Kα targets of related 2-ureidothiazole-4-formamide analogs [1][2], this compound serves as a valuable tool compound for dissecting IGF1R-specific contributions to cancer cell proliferation, migration, and survival. Researchers can use it alongside Sorafenib or VEGFR-2-selective inhibitors to deconvolve pathway-specific effects in HCC and other IGF1R-dependent cancer models.

Structure-Activity Relationship (SAR) Studies on the 2-Ureidothiazole Pharmacophore

The compound represents a specific and defined substitution pattern (5-chloro-2-methyl on the acetamide N-phenyl ring; p-tolyl on the urea terminus) within the broader 2-ureidothiazole chemotype. Procurement of this exact compound enables systematic SAR exploration where the effects of chloro substitution, methyl group position, and urea N-aryl variation can be quantitatively compared using published IC50 benchmarks (e.g., HepG2 IC50 = 0.62 μM for the 5-chloro-2-methylphenyl/p-tolyl combination vs. other substitution patterns from the 2024 Molecules series [1] and the 2016 Chinese Chemical Letters series [2]).

Computational Chemistry and Molecular Docking Validation Studies

Published molecular docking data confirm that the ureido moiety and the specific N-aryl substituents of this chemotype form defined hydrogen-bonding interactions within the IGF1R ATP-binding pocket, with stronger predicted affinity than the reference inhibitor OZN2290 [1][3]. This makes the compound suitable as a validation ligand for docking protocols, free energy perturbation (FEP) calculations, and pharmacophore model refinement targeting the IGF1R kinase domain, particularly when the goal is to benchmark computational predictions against experimentally measured kinase inhibition values (76.84% at 10 μM) [1].

Quote Request

Request a Quote for N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.